4-(Benzylamino)benzohydrazide

Beschreibung

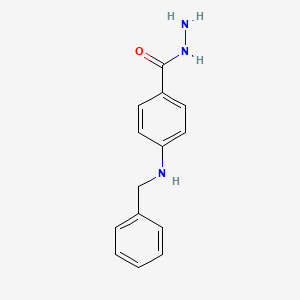

4-(Benzylamino)benzohydrazide is a benzohydrazide derivative characterized by a benzylamino group (-NH-CH₂-C₆H₅) attached to the para position of the benzohydrazide core. It serves as a versatile intermediate in synthesizing hydrazone derivatives, which are pivotal in medicinal chemistry due to their broad biological activities. The compound is commercially available with a purity of 95% (CAS: 326019-93-6, MFCD00994605). Its synthesis typically involves condensation reactions between hydrazine hydrate and substituted benzaldehydes or benzoic esters.

Eigenschaften

IUPAC Name |

4-(benzylamino)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-17-14(18)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9,16H,10,15H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWMYMBEWDSDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)benzohydrazide typically involves the condensation of benzylamine with 4-aminobenzohydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general procedure involves mixing equimolar amounts of benzylamine and 4-aminobenzohydrazide in the solvent and heating the mixture to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Condensation with Aldehydes

The hydrazide group reacts with aromatic aldehydes to form hydrazones, a key step in synthesizing Schiff base derivatives.

-

General procedure :

Example Reaction:

-

Product : N'-[4-(Trifluoromethyl)benzylidene]-4-(benzylamino)benzohydrazide

| Aldehyde Substitutent | Product Activity (IC₅₀) | Key Interactions (Molecular Docking) |

|---|---|---|

| 4-CF₃ | AChE: 46.8 µM | Hydrogen bonding with ARG60 |

| 2-Br | BuChE: 19.1 µM | Hydrophobic interactions with TRP82 |

Cyclization Reactions

The compound participates in cyclization to form heterocyclic frameworks, such as azetidinones (β-lactams):

-

Reaction : this compound + ketones → Azetidinone derivatives.

-

Conditions : Reflux in ethanol with phosphorus oxychloride (POCl₃) as a cyclizing agent .

Example Cyclization:

-

Product : N,4-Bis(2-oxo-3-phenoxy-4-phenylazetidin-1-yl)benzamide

Acylation Reactions

The hydrazide undergoes acylation with aromatic acid chlorides to form acylated derivatives:

-

General procedure :

Example Acylation:

-

Product : 4-(Benzylamino)-N'-(2-(4-methoxyphenyl)acetyl)benzohydrazide

| Acyl Group | Biological Activity | Reference |

|---|---|---|

| 4-Methoxyphenyl | Anticancer (IC₅₀: 1.88 µM) | |

| 3,4-Dichlorophenyl | Antimicrobial (pMICₐₘ: 1.51) |

Multi-Component Reactions (MCRs)

The compound serves as a substrate in MCRs to generate structurally complex molecules:

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antibacterial Properties : Research indicates that benzohydrazide derivatives, including 4-(Benzylamino)benzohydrazide, exhibit significant antibacterial activity against various bacterial strains. For instance, studies have shown that derivatives display effective inhibition against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating activity comparable to standard antibiotics like ampicillin .

Antifungal and Antiviral Effects : In addition to antibacterial properties, this compound has shown antifungal and antiviral activities. These effects are attributed to the compound's ability to interfere with cellular processes in pathogens, making it a candidate for further development in treating infections caused by fungi and viruses .

Antitubercular Activity : The compound has also been evaluated for its potential antitubercular properties. Certain derivatives have demonstrated efficacy against Mycobacterium tuberculosis, suggesting that modifications to the benzohydrazide structure could enhance activity against this pathogen .

Case Study 1: Antibacterial Evaluation

A study conducted on a series of hydrazone derivatives derived from benzohydrazides reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results that warrant further investigation into their pharmacological potential .

Case Study 2: Antifungal Screening

In another research effort, derivatives of this compound were screened for antifungal activity against Candida albicans. The results indicated substantial inhibitory effects compared to standard antifungal agents, highlighting the compound's potential as a therapeutic agent in treating fungal infections .

Wirkmechanismus

The mechanism of action of 4-(Benzylamino)benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity . The exact molecular pathways involved depend on the specific biological context and the target organism.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Anticancer Activity : Benzimidazole-linked derivatives (e.g., compound 5a ) demonstrate superior cytotoxicity (IC₅₀ = 0.0316 µM) compared to cisplatin (IC₅₀ = 0.045–0.052 µM).

- Antimicrobial Activity : Hydrazide-Schiff bases (e.g., 5-chloro-salicylidene derivatives ) show MIC values as low as 0.125 mg/mL against Klebsiella pneumoniae.

Physicochemical Properties

The electronic and steric effects of substituents significantly influence reactivity and bioavailability:

Insights :

- Electron-donating groups (e.g., dimethylamino) reduce the HOMO-LUMO gap, enhancing electrophilic reactivity.

Biologische Aktivität

4-(Benzylamino)benzohydrazide, a compound with the molecular formula C15H16N4O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound is characterized by a benzylamino group and a benzohydrazide moiety. Its synthesis typically involves the condensation of benzylamine with 4-aminobenzohydrazide in solvents like ethanol or methanol under reflux conditions. This method allows for high yields and the potential for further modifications to enhance its properties.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results that suggest its potential as an antibacterial and antifungal agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2.2 Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has demonstrated urease inhibition, which is crucial in treating conditions like urease-related infections. Studies have reported IC50 values ranging from 13.33 µM to 251.74 µM, indicating effective enzyme inhibition compared to standard thiourea .

Table 2: Urease Inhibition Activity of Related Compounds

| Compound | IC50 (µM) |

|---|---|

| This compound | 13.33 - 251.74 |

| Thiourea | 21.14 |

The precise mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific biological targets such as enzymes and receptors, modulating their activity. Molecular docking studies have suggested potential binding sites that may be responsible for its biological activity.

4. Case Studies and Research Findings

Recent studies have explored various derivatives of benzohydrazides to assess their biological activities further:

- Study on Tyrosinase Inhibition : Derivatives similar to this compound were synthesized and tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Some derivatives showed competitive inhibition with IC50 values comparable to known inhibitors like kojic acid .

- Antioxidant Activity : Certain studies have highlighted the antioxidant properties of related compounds, suggesting that these derivatives could also scavenge free radicals effectively, contributing to their therapeutic potential against oxidative stress-related diseases .

5. Future Directions

The ongoing research into the biological activities of this compound suggests that it could play a significant role in drug development, particularly in addressing microbial infections and metabolic disorders related to enzyme activity. Further studies focusing on structure-activity relationships (SARs) will be crucial in optimizing this compound for clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Benzylamino)benzohydrazide, and how can intermediates be characterized?

- Methodology :

- Synthesis : A common approach involves condensation of 4-nitrobenzohydrazide with benzylamine under reflux in ethanol, followed by catalytic hydrogenation to reduce the nitro group to an amine. Alternative routes may use hydrazine hydrate and benzyl isocyanate in a stepwise coupling reaction .

- Characterization : Key techniques include ¹H/¹³C NMR (to confirm hydrazide linkage and benzyl substitution), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and HPLC (purity >95%). Melting points and elemental analysis are also critical for validating intermediates (e.g., derivatives in Table 1 of ).

Q. How is the anti-cancer activity of this compound evaluated in vitro?

- Methodology :

- Cell lines : Use MDA-MB-231 (breast cancer), HeLa (cervical cancer), and SMMC-7721 (hepatocellular carcinoma) for broad-spectrum screening .

- Assays :

- MTT assay : Measure cell viability after 48-hour exposure (IC₅₀ values).

- Apoptosis : Annexin V-FITC/PI staining with flow cytometry.

- Migration inhibition : Wound-healing assay.

- Controls : Compare with cisplatin or doxorubicin as positive controls.

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

- Methodology :

- Rational design : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzyl position to improve membrane permeability. Substituents on the hydrazide moiety (e.g., quinoline in ) can enhance DNA intercalation.

- QSAR studies : Use Gaussian or MOE software to correlate logP, polar surface area, and IC₅₀ values. Derivatives with logP ~2.5 show optimal balance between solubility and cell penetration .

Q. What mechanisms underlie contradictory cytotoxicity results across studies?

- Methodology :

- Data reconciliation :

- Assay conditions : Compare incubation times (e.g., 48 vs. 72 hours) and serum concentrations (e.g., 10% FBS may stabilize compounds).

- Metabolic interference : Test in hypoxic vs. normoxic conditions using a CO₂ incubator with O₂ control.

- Off-target effects : Perform kinase profiling (e.g., using KinomeScan) to identify unintended targets.

- Case example : A derivative showed high activity in HeLa but low efficacy in MDA-MB-231 due to overexpression of efflux pumps (e.g., P-gp), validated via verapamil co-treatment .

Q. How can molecular docking predict the binding affinity of this compound to Alzheimer’s-related targets?

- Methodology :

- Target selection : Focus on acetylcholinesterase (AChE) or β-secretase (BACE1) based on structural analogs in .

- Docking workflow :

Prepare ligand (protonation states via MarvinSketch).

Use AutoDock Vina with Lamarckian GA for conformational sampling.

Validate with co-crystallized ligands (PDB IDs: 4EY7 for AChE, 2KMZ for BACE1).

- Key metrics : Binding energy ≤−8 kcal/mol and hydrogen bonds with catalytic triad residues (e.g., Ser203 in AChE) .

Data Analysis and Experimental Design

Q. How to optimize reaction yields for scale-up synthesis?

- Methodology :

- DoE approach : Apply a Taguchi orthogonal array to test variables like solvent (DMF vs. ethanol), temperature (60–100°C), and catalyst (p-TsOH vs. H₂SO₄).

- Yield improvement : Ethanol at 80°C with p-TsOH (5 mol%) increased yields from 45% to 72% in .

Q. What statistical methods resolve discrepancies in dose-response curves?

- Methodology :

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate Hill slopes.

- Outlier detection : Use Grubbs’ test (α=0.05) to exclude aberrant replicates.

- Meta-analysis : Pool data from ≥3 independent studies via random-effects models (RevMan software) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.